

physical properties of (R)-3-(hydroxymethyl)cyclohexanone

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Compound of Interest		
Compound Name:	(R)-3- (Hydroxymethyl)cyclohexanone	
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An In-depth Technical Guide on the Physical Properties of **(R)-3-(hydroxymethyl)cyclohexanone**

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a chiral organic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its role in the development of therapeutic agents. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

- IUPAC Name: (3R)-3-(hydroxymethyl)cyclohexan-1-one
- Molecular Formula: C₇H₁₂O₂[2]
- CAS Number: 21996-61-2 (for 3-(Hydroxymethyl)cyclohexanone)[1]
- Canonical SMILES: C1CC(CC(=0)C1)CO[2]
- InChlKey: OTZGKTIHFHBTGZ-UHFFFAOYSA-N[2]



Physical and Chemical Properties

The physical properties of **(R)-3-(hydroxymethyl)cyclohexanone** are dictated by its molecular structure, which includes a polar carbonyl group, a hydroxyl group capable of hydrogen bonding, and a nonpolar cyclohexane ring. While experimental data for the pure (R)-enantiomer is scarce, predicted values and data for the racemic mixture provide valuable insights. The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[3]

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source / Notes
Molecular Weight	128.17 g/mol	Computed by PubChem[2]
Boiling Point	239.8 ± 13.0 °C at 760 mmHg	Predicted[4]
Density	1.054 ± 0.06 g/cm ³	Predicted[4]
Appearance	Colorless to pale yellow liquid/solid	[3]
Topological Polar Surface Area	37.3 Ų	Computed by Cactvs[2]
XLogP3-AA	0	Computed by XLogP3[2]
Hydrogen Bond Donor Count	1	Computed by Cactvs[2]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs[2]
Rotatable Bond Count	1	Computed by Cactvs[2]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of **(R)-3- (hydroxymethyl)cyclohexanone** specifically are not widely published. However, standard organic chemistry laboratory techniques can be applied.

Boiling Point Determination (Capillary Tube Method)



This micro-method is suitable for small sample quantities.

- Apparatus Setup: Attach a small test tube containing 0.5-1 mL of the sample to a
 thermometer using a rubber band. Place a capillary tube, sealed at one end, into the test
 tube with the open end submerged in the liquid.[5]
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.
- Observation: As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tip.
 [6]
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]
- Replicates: Repeat the measurement at least twice for accuracy, using a fresh capillary tube for each trial.[5]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a precise volume used for accurate density measurements of liquids.[7]

- Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance. Record this mass (M pyc).
- Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and density (ρ_water). Ensure no air bubbles are present. Weigh the filled pycnometer and record the mass (M_pyc+water).
- Volume Calculation: Calculate the precise volume of the pycnometer using the formula: V =
 (M pyc+water M pyc) / ρ water.[7]
- Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with **(R)-3- (hydroxymethyl)cyclohexanone** at the same temperature. Weigh the filled pycnometer and



record the mass (M pyc+sample).

Density Calculation: Calculate the density of the sample (ρ_sample) using the formula:
 ρ_sample = (M_pyc+sample - M_pyc) / V.[7]

Solubility Determination (Qualitative)

This protocol determines the solubility of the compound in various solvents.

- Sample Preparation: In a small test tube, place approximately 10-20 mg of (R)-3-(hydroxymethyl)cyclohexanone.[8]
- Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, diethyl ether, hexane) to the test tube.
- Observation: Vigorously shake the tube for 10-20 seconds. Observe if the compound dissolves completely. If it dissolves, it is classified as "soluble." If a separate phase or solid remains, it is "insoluble."[9]
- pH Test for Aqueous Solution: If the compound is water-soluble, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[10]
- Systematic Testing: A systematic approach using solvents of varying polarity (water, 5% HCl, 5% NaOH, diethyl ether) can be used to classify the compound based on its functional groups.[8] Due to its hydroxyl and ketone groups, (R)-3-(hydroxymethyl)cyclohexanone is expected to be soluble in polar organic solvents and moderately soluble in water.[3]

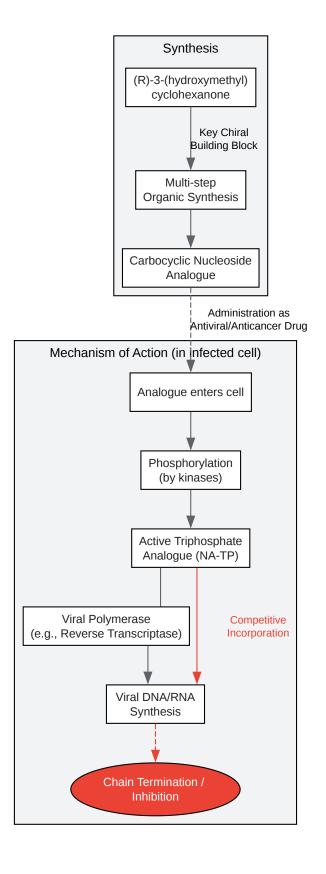
Application in Drug Development

(R)-3-(hydroxymethyl)cyclohexanone is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These analogues are structurally similar to natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, granting them enhanced metabolic stability against enzymatic cleavage.[11]

Many carbocyclic nucleosides function as antiviral or anticancer agents. After entering a cell, they are phosphorylated by viral or host kinases to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by viral polymerases (e.g., reverse transcriptase). Their incorporation often



leads to chain termination due to the lack of a 3'-hydroxyl group or disruption of the polymerase's function, thereby inhibiting viral replication or cell proliferation.[12][13]





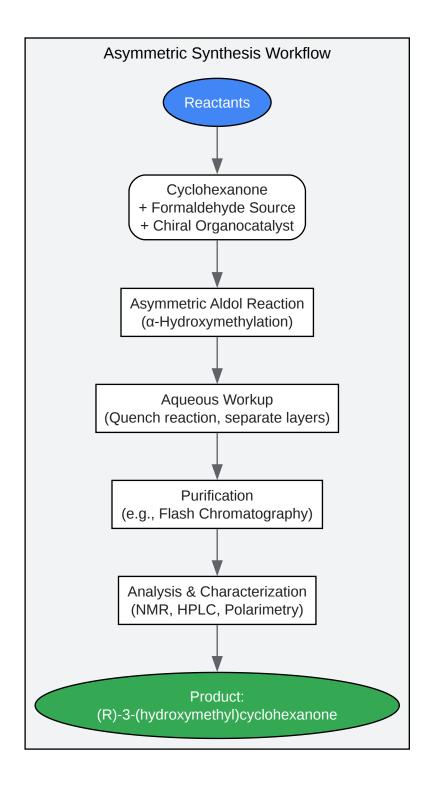
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Role of (R)-3-(hydroxymethyl)cyclohexanone in Drug Development.

Experimental Workflow: Asymmetric Synthesis

A common and efficient method to produce the enantiomerically pure **(R)-3- (hydroxymethyl)cyclohexanone** is through organocatalytic asymmetric α -hydroxymethylation of cyclohexanone. This process utilizes a chiral organocatalyst, often derived from natural amino acids like proline, to stereoselectively introduce a hydroxymethyl group.





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Workflow for Asymmetric Synthesis.



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